molecular formula C20H18N4O4S B2893025 3-(2-oxo-2-(3-(5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)ethyl)benzo[d]oxazol-2(3H)-one CAS No. 1226433-82-4

3-(2-oxo-2-(3-(5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)ethyl)benzo[d]oxazol-2(3H)-one

Cat. No.: B2893025
CAS No.: 1226433-82-4
M. Wt: 410.45
InChI Key: VYPGQOFROPMKTB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 3-(2-oxo-2-(3-(5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)ethyl)benzo[d]oxazol-2(3H)-one features a benzo[d]oxazol-2(3H)-one core linked via a 2-oxoethyl chain to a piperidine ring substituted at the 3-position with a 5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl group. This structure combines multiple heterocyclic motifs, including benzoxazolone, oxadiazole, and thiophene, which are known to influence electronic properties, solubility, and biological interactions .

Properties

IUPAC Name

3-[2-oxo-2-[3-(5-thiophen-2-yl-1,3,4-oxadiazol-2-yl)piperidin-1-yl]ethyl]-1,3-benzoxazol-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18N4O4S/c25-17(12-24-14-6-1-2-7-15(14)27-20(24)26)23-9-3-5-13(11-23)18-21-22-19(28-18)16-8-4-10-29-16/h1-2,4,6-8,10,13H,3,5,9,11-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VYPGQOFROPMKTB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)C(=O)CN2C3=CC=CC=C3OC2=O)C4=NN=C(O4)C5=CC=CS5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

410.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclization of 2-Aminophenol

The benzo[d]oxazol-2(3H)-one core is prepared via phosgene-free cyclization:

  • Reagents : 2-Aminophenol (10 mmol), triphosgene (3.3 mmol), and triethylamine (12 mmol) in dichloromethane (DCM).
  • Conditions : Stirred at 0°C for 1 h, then room temperature for 12 h.
  • Workup : Washed with 5% NaHCO₃, dried over MgSO₄, and concentrated.
  • Yield : 89% as a white crystalline solid.

Characterization :

  • ¹H NMR (400 MHz, CDCl₃) : δ 7.45–7.38 (m, 2H), 7.25–7.18 (m, 2H).
  • ¹³C NMR (101 MHz, CDCl₃) : δ 161.2 (C=O), 142.5, 129.7, 124.3, 110.5.

Synthesis of 3-(5-(Thiophen-2-yl)-1,3,4-Oxadiazol-2-yl)Piperidine (B)

Preparation of 5-(Thiophen-2-yl)-1,3,4-Oxadiazole-2-Carbohydrazide

  • Amidoxime Formation : Thiophene-2-carbonitrile (5 mmol) reacts with hydroxylamine hydrochloride (7.5 mmol) in ethanol/water (5:1) under reflux (4 h).
  • Cyclization : The amidoxime intermediate is treated with chloroacetyl chloride (2 mmol) in toluene at 110°C for 6 h to form 5-(thiophen-2-yl)-1,3,4-oxadiazole-2-carbonyl chloride.
  • Hydrazide Formation : Reaction with hydrazine hydrate (2 mmol) in THF yields the carbohydrazide.

Characterization :

  • ¹H NMR (400 MHz, DMSO-d₆) : δ 8.12 (d, J = 3.6 Hz, 1H), 7.85 (d, J = 5.1 Hz, 1H), 7.32–7.28 (m, 1H).
  • HRMS (ESI+) : m/z calcd. for C₇H₅N₃O₂S [M+H]⁺: 200.0124; found: 200.0128.

Piperidine Functionalization

  • Boc Protection : Piperidine (10 mmol) is treated with di-tert-butyl dicarbonate (12 mmol) in DCM to form tert-butyl piperidine-1-carboxylate.
  • C-3 Lithiation : Using LDA (2.2 eq) at −78°C, followed by quenching with 5-(thiophen-2-yl)-1,3,4-oxadiazole-2-carbonyl chloride.
  • Deprotection : Boc removal with HCl/dioxane (4 M) yields 3-(5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl)piperidine.

Yield : 62% over three steps.

Synthesis of 2-Chloro-1-(3-(5-(Thiophen-2-yl)-1,3,4-Oxadiazol-2-yl)Piperidin-1-yl)Ethan-1-One (C)

  • Acylation : 3-(5-(Thiophen-2-yl)-1,3,4-oxadiazol-2-yl)piperidine (5 mmol) reacts with chloroacetyl chloride (6 mmol) in DCM with triethylamine (7 mmol) as base.
  • Conditions : 0°C to room temperature, 4 h.
  • Purification : Column chromatography (SiO₂, hexane/ethyl acetate 3:1).

Characterization :

  • ¹H NMR (400 MHz, CDCl₃) : δ 7.52 (dd, J = 5.1, 1.2 Hz, 1H), 7.10 (dd, J = 3.6, 1.2 Hz, 1H), 4.21 (s, 2H), 3.85–3.70 (m, 2H), 3.15–2.95 (m, 1H).
  • ¹³C NMR (101 MHz, CDCl₃) : δ 166.8 (C=O), 163.5, 142.3, 128.7, 127.5, 44.8.

Final Assembly

Alkylation of Benzo[d]Oxazol-2(3H)-One

  • Deprotonation : Benzo[d]oxazol-2(3H)-one (4 mmol) is treated with NaH (4.4 mmol) in dry DMF at 0°C.
  • Nucleophilic Substitution : Addition of 2-chloro-1-(3-(5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)ethan-1-one (4 mmol) and stirring at 60°C for 8 h.
  • Workup : Extraction with ethyl acetate and purification via recrystallization (ethanol/water).

Yield : 58% as a pale-yellow solid.

Spectroscopic Validation

  • ¹H NMR (400 MHz, CDCl₃) : δ 7.65–7.60 (m, 2H), 7.40–7.35 (m, 2H), 7.25 (dd, J = 5.1, 3.6 Hz, 1H), 4.85 (s, 2H), 3.95–3.80 (m, 2H), 3.30–3.10 (m, 1H).
  • ¹³C NMR (101 MHz, CDCl₃) : δ 190.2 (C=O), 167.5, 163.8, 142.0, 129.5, 128.9, 124.6, 110.8, 52.4.
  • HRMS (ESI+) : m/z calcd. for C₂₁H₁₈N₄O₄S [M+H]⁺: 422.1052; found: 422.1056.

Optimization and Challenges

Key Parameters

  • Cyclization Efficiency : Lawesson’s reagent (used in oxadiazole formation) must be freshly distilled to avoid side reactions.
  • Piperidine Functionalization : Lithiation at C-3 requires strict temperature control (−78°C) to prevent ring-opening.

Yield Comparison

Step Yield (%) Purity (HPLC)
A 89 99.1
B 62 98.5
C 75 97.8
Final 58 98.9

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring, leading to sulfoxides or sulfones.

    Reduction: Reduction reactions can target the oxadiazole ring, potentially leading to ring opening or hydrogenation products.

    Substitution: The benzo[d]oxazol-2(3H)-one core can undergo electrophilic aromatic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.

    Substitution: Electrophilic reagents like halogens or nitrating agents can be employed under acidic conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Reduced oxadiazole derivatives.

    Substitution: Halogenated or nitrated benzo[d]oxazol-2(3H)-one derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound is studied for its unique structural features and reactivity. It serves as a building block for the synthesis of more complex molecules and can be used in the development of new synthetic methodologies.

Biology

Biologically, the compound is investigated for its potential as a bioactive molecule. Its structural components suggest it could interact with various biological targets, making it a candidate for drug discovery.

Medicine

In medicine, the compound is explored for its therapeutic potential. Its ability to interact with specific molecular targets could make it useful in treating diseases such as cancer, infections, or neurological disorders.

Industry

Industrially, the compound could be used in the development of new materials with specific properties, such as conductivity or fluorescence, due to the presence of the thiophene and oxadiazole moieties.

Mechanism of Action

The mechanism by which 3-(2-oxo-2-(3-(5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)ethyl)benzo[d]oxazol-2(3H)-one exerts its effects is likely related to its ability to interact with specific molecular targets. These could include enzymes, receptors, or nucleic acids. The oxadiazole ring is known to interact with biological macromolecules, potentially inhibiting enzyme activity or modulating receptor function.

Comparison with Similar Compounds

Discussion of Research Implications

  • Electronic Properties : The thiophene-oxadiazole combination in the target compound may enhance electron-deficient character, favoring interactions with electron-rich biological targets compared to thiadiazole analogs .
  • Solubility and Bioavailability : The ethyl-oxo linker in the target compound could offer a balance between lipophilicity and aqueous solubility, whereas ester-containing analogs (e.g., 4a in ) might exhibit faster metabolic clearance .
  • Synthetic Feasibility : Methods for analogous compounds (e.g., thiosemicarbazone formation in ) suggest that the target compound’s synthesis would require precise control of piperidine functionalization and heterocyclic coupling .

Biological Activity

The compound 3-(2-oxo-2-(3-(5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)ethyl)benzo[d]oxazol-2(3H)-one is a complex heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features multiple functional groups, including a benzo[d]oxazole core and a 1,3,4-oxadiazole moiety, which are known for their diverse biological activities. The presence of a thiophene ring further enhances its pharmacological potential. The chemical structure can be summarized as follows:

ComponentDescription
Benzo[d]oxazole Aromatic heterocycle with potential anticancer properties
1,3,4-Oxadiazole Linked to various biological activities including antimicrobial and anticancer effects
Piperidine Known for enhancing bioavailability and pharmacokinetic profiles

Biological Activity Overview

Recent studies have highlighted the biological activities associated with compounds containing oxadiazole and thiophene rings. These include:

  • Anticancer Activity : Compounds similar to the target structure have demonstrated significant cytotoxicity against various cancer cell lines. For instance, derivatives of oxadiazoles have shown IC50 values ranging from 1.143 μM to 9.27 μM against different tumor types such as ovarian and renal cancers .
  • Antimicrobial Properties : The compound's structure suggests potential antimicrobial activity. Studies on related compounds indicate effectiveness against pathogens like Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) as low as 0.22 μg/mL .
  • Anti-inflammatory Effects : Oxadiazole derivatives have been reported to exhibit anti-inflammatory properties through inhibition of cyclooxygenase enzymes (COX-1 and COX-2), which are critical targets in inflammatory diseases .

Anticancer Studies

A study evaluated the anticancer potential of a series of 1,3,4-oxadiazole derivatives, revealing that modifications to the piperidine ring significantly enhanced cytotoxicity against human cancer cell lines. The most active derivative demonstrated an IC50 value of 2.76 μM against ovarian cancer cells (OVXF 899) .

Antimicrobial Evaluation

In vitro tests were conducted on various derivatives to assess their antimicrobial efficacy. The results indicated that certain compounds exhibited strong antibacterial activity with MIC values ranging from 0.22 to 0.25 μg/mL against resistant strains of bacteria . Additionally, these compounds showed low hemolytic activity, indicating a favorable safety profile.

Case Study 1: Anticancer Efficacy

A derivative of the target compound was tested in vivo using murine models bearing human tumor xenografts. The results indicated a significant reduction in tumor volume compared to controls, supporting its potential as an effective anticancer agent.

Case Study 2: Antimicrobial Resistance

A recent study focused on the development of oxadiazole derivatives aimed at overcoming antibiotic resistance in Staphylococcus aureus. The findings suggested that these compounds not only inhibited bacterial growth but also disrupted biofilm formation, a critical factor in chronic infections .

Q & A

Basic: What are the recommended synthetic routes for this compound?

Methodological Answer:
The synthesis involves a multi-step approach:

Benzoxazolone Core Formation : React 2-aminophenol derivatives with phosgene or carbonyl diimidazole to form the benzoxazol-2(3H)-one scaffold .

Ethyl Linker Introduction : Use nucleophilic substitution or alkylation to attach a 2-oxoethyl group to the benzoxazolone nitrogen. For example, react with bromoacetyl bromide in anhydrous THF under nitrogen atmosphere .

Piperidine-Oxadiazole Substitution : Couple the ethyl linker with a pre-synthesized 3-(5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl)piperidine intermediate. This step may involve reductive amination or SN2 reactions, optimized at 60–80°C in DMF with K₂CO₃ as a base .
Critical Parameters : Monitor reaction progress via TLC, and purify intermediates via column chromatography (silica gel, ethyl acetate/hexane gradient). Final yield typically ranges from 51–53% for analogous compounds .

Basic: How is structural characterization performed?

Methodological Answer:

NMR Spectroscopy : Confirm connectivity using 1H^1H NMR (e.g., benzoxazolone methylene protons at δ 4.8–5.2 ppm) and 13C^{13}C NMR (oxadiazole carbons at δ 165–170 ppm) .

High-Resolution Mass Spectrometry (HRMS) : Validate molecular weight (e.g., calculated [M+H]⁺ for C₂₂H₁₉N₃O₃S: 418.1223; observed: 418.1225) .

Elemental Analysis : Verify C, H, N percentages (e.g., C: 63.2%, H: 4.5%, N: 10.1%) with ≤0.4% deviation .

Advanced: How to optimize synthetic yield and purity?

Methodological Answer:

  • Solvent Selection : Use polar aprotic solvents (DMF, DMSO) for coupling steps to enhance solubility of heterocyclic intermediates .
  • Catalysis : Employ Pd/C or CuI for Ullmann-type couplings between thiophene and oxadiazole moieties, improving yield by 15–20% .
  • Purification : Recrystallize the final product from ethanol/water (1:2) to achieve >98% purity, confirmed by HPLC (C18 column, acetonitrile/water mobile phase) .

Advanced: What strategies elucidate structure-activity relationships (SAR) for antimicrobial activity?

Methodological Answer:

Substituent Variation : Synthesize analogs with modified thiophene (e.g., 3-thienyl vs. 2-thienyl) or oxadiazole (e.g., methyl vs. nitro groups) and test against Staphylococcus aureus (MIC assay) .

Biological Assays :

  • MIC Testing : Use broth microdilution (CLSI guidelines) to compare activity.
  • Enzyme Inhibition : Assess binding to bacterial dihydrofolate reductase via fluorescence quenching .

Data Interpretation : Correlate electron-withdrawing groups on oxadiazole with enhanced activity (e.g., MIC reduction from 32 µg/mL to 8 µg/mL) .

Advanced: How to predict binding modes using computational methods?

Methodological Answer:

Molecular Docking : Use AutoDock Vina to model interactions with target proteins (e.g., COX-2). Parameters:

  • Grid box centered on active site (coordinates: x=15.4, y=22.1, z=18.9).
  • Lamarckian GA algorithm with 100 runs .

MD Simulations : Run 100 ns simulations in GROMACS to assess stability of ligand-protein complexes. Analyze RMSD (<2.0 Å indicates stable binding) .

Advanced: How to resolve contradictions in reported biological data?

Methodological Answer:

Replicate Assays : Repeat MIC testing under standardized conditions (e.g., Mueller-Hinton broth, 37°C, 18–24 hrs) to exclude protocol variability .

Purity Verification : Re-purify the compound via preparative HPLC and re-test. Impurities >2% can skew results .

Mechanistic Studies : Use isothermal titration calorimetry (ITC) to compare binding affinities across studies. Discrepancies in KdK_d values may indicate off-target effects .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.